4-Acetamidobuttersäure

Übersicht

Beschreibung

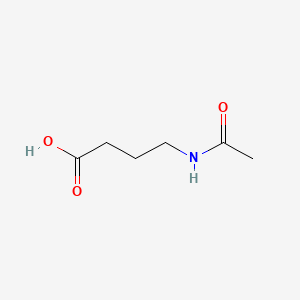

N-Acetyl-gamma-Aminobuttersäure ist ein Derivat von Gamma-Aminobuttersäure, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem. N-Acetyl-gamma-Aminobuttersäure ist für seine potenziellen therapeutischen Anwendungen bekannt, insbesondere im Bereich der Neurowissenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N-Acetyl-gamma-Aminobuttersäure kann durch Acetylierung von Gamma-Aminobuttersäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid oder Acetylchlorid als Acetylierungsmittel. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel das Rühren des Gemisches bei Raumtemperatur für mehrere Stunden, bis die Reaktion abgeschlossen ist.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von N-Acetyl-gamma-Aminobuttersäure biotechnologische Methoden umfassen. Die mikrobielle Synthese unter Verwendung genetisch veränderter Bakterienstämme wie Escherichia coli wurde für die Produktion von Gamma-Aminobuttersäure und ihren Derivaten untersucht. Diese Methoden bieten Vorteile in Bezug auf Nachhaltigkeit und Kosteneffizienz .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-gamma-Aminobuttersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Es wird auf seine Rolle bei der Neurotransmission und seine potenziellen Auswirkungen auf die neuronale Aktivität untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen wie Angstzuständen und Epilepsie untersucht.

Industrie: Es wird bei der Herstellung von Arzneimitteln und als Forschungschemikalie in verschiedenen industriellen Anwendungen verwendet .

Wirkmechanismus

N-Acetyl-gamma-Aminobuttersäure entfaltet seine Wirkungen durch Wechselwirkung mit Gamma-Aminobuttersäure-Rezeptoren im zentralen Nervensystem. Diese Rezeptoren sind an der inhibitorischen Neurotransmission beteiligt, die dazu beiträgt, die neuronale Erregbarkeit zu regulieren und das Gleichgewicht zwischen Erregung und Inhibition im Gehirn aufrechtzuerhalten. Die Verbindung kann auch andere molekulare Zielstrukturen und Signalwege beeinflussen, die an der Neurotransmission und dem Neuroschutz beteiligt sind .

Wirkmechanismus

Target of Action

4-Acetamidobutyric acid, also known as 4-acetamidobutanoic acid, is a derivative of gamma-aminobutyric acid (GABA) Given its structural similarity to gaba, it may interact with gaba receptors or other components of gabaergic neurotransmission .

Mode of Action

As a GABA derivative, it might interact with GABA receptors, potentially influencing the inhibitory neurotransmission that GABA is known for

Biochemical Pathways

Considering its structural relationship with gaba, it may be involved in gabaergic neurotransmission . This could potentially influence a variety of neurological processes, given the widespread role of GABA in the central nervous system.

Pharmacokinetics

Its solubility in water (199 mg/ml) suggests that it may have reasonable bioavailability .

Result of Action

It has been suggested to exhibit antioxidant and antibacterial activities

Biochemische Analyse

Biochemical Properties

4-Acetamidobutyric acid is involved in various biochemical reactions. It is a product of the urea cycle and the metabolism of amino groups

Cellular Effects

It has been associated with incident heart failure and LVMI, rheumatoid arthritis, and severity of liver and kidney disease in cirrhosis . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

4-Acetamidobutyric acid is involved in several metabolic pathways, including the urea cycle and the metabolism of amino groups It interacts with various enzymes and cofactors within these pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-acetyl gamma-aminobutyric acid can be synthesized through the acetylation of gamma-aminobutyric acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of N-acetyl gamma-aminobutyric acid may involve the use of biotechnological methods. Microbial synthesis using genetically engineered strains of bacteria, such as Escherichia coli, has been explored for the production of gamma-aminobutyric acid and its derivatives. These methods offer advantages in terms of sustainability and cost-effectiveness .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Acetyl-gamma-Aminobuttersäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Carbonsäuren führen.

Reduktion: Diese Reaktion kann die Verbindung in ihren entsprechenden Alkohol umwandeln.

Substitution: Diese Reaktion kann den Austausch der Acetylgruppe durch andere funktionelle Gruppen beinhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Nukleophile wie Amine und Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von N-Acetyl-gamma-Aminobuttersäure Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gamma-Aminobuttersäure: Die Stammverbindung, die ein wichtiger inhibitorischer Neurotransmitter ist.

N-Acetyl-Aspartyl-Glutamat: Ein weiteres Derivat mit neuromodulatorischen Wirkungen.

Acamprosat: Ein strukturelles Analogon von Gamma-Aminobuttersäure, das zur Behandlung von Alkoholabhängigkeit eingesetzt wird .

Einzigartigkeit

N-Acetyl-gamma-Aminobuttersäure ist in seiner acetylierten Form einzigartig, die im Vergleich zu seiner Stammverbindung möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

4-Acetamidobutyric acid, also known as N-acetyl-4-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA) and is classified within the group of gamma amino acids. This compound has garnered attention due to its potential biological activities and implications in various physiological processes, including metabolism and disease progression.

- Chemical Formula : CHNO

- Molecular Weight : 145.1564 g/mol

- pKa : Essentially neutral, indicating weak basicity .

Sources and Metabolism

4-Acetamidobutyric acid is naturally present in various food items such as blackberries, raspberries, cassava, and peppers. It is also produced in the human body as a product of the urea cycle and amino acid metabolism. The compound is detectable in biological fluids including blood, urine, and feces, as well as in human tissues like the prostate .

Neurotransmitter Modulation

As a GABA derivative, 4-acetamidobutyric acid may influence neurotransmission. GABA is a primary inhibitory neurotransmitter in the central nervous system, and derivatives can modulate GABAergic signaling pathways. This modulation can have implications for conditions such as anxiety and epilepsy .

Cardiovascular Implications

Recent studies have linked elevated levels of 4-acetamidobutyric acid to increased cardiovascular mortality risk. In a large cohort study involving over 11,000 participants, higher concentrations of this metabolite were associated with a greater likelihood of all-cause and cardiovascular mortality. The association was partially mediated by the incidence of cardiovascular disease (CVD), suggesting that 4-acetamidobutyric acid may serve as a biomarker for cardiovascular risk assessment .

Kidney Disease Association

Research indicates that levels of 4-acetamidobutyric acid increase with the progression of diabetic kidney disease (DKD). It has been identified as a potential biomarker for early diagnosis of DKD, showing significant predictive performance when combined with other metabolites . The following table summarizes the changes in metabolite levels associated with DKD progression:

| Metabolite | T2DM vs DKD Stage III | T2DM vs DKD Stage IV |

|---|---|---|

| Uracil | 1.7295 (p=0.0011) | 1.5512 (p=0.0159) |

| 4-Acetamidobutyric Acid | 1.6888 (p<0.0001) | 3.0293 (p<0.0001) |

| Pyrazine | 0.4068 (p=0.0214) | 0.4473 (p=0.0424) |

Case Study: Metabolomic Profiles and Mortality

In a study examining plasma metabolomic profiles associated with longevity and mortality, researchers found that higher levels of 4-acetamidobutyric acid correlated with increased mortality risk across diverse populations. This study highlighted the need for further investigation into how this metabolite influences aging processes and overall health outcomes .

Case Study: Diabetic Kidney Disease

A recent investigation into metabolic changes in extracellular vesicles revealed that 4-acetamidobutyric acid levels rise with disease severity in diabetic patients. This finding supports its role as an early biomarker for DKD and emphasizes its potential utility in clinical settings for monitoring disease progression .

Eigenschaften

IUPAC Name |

4-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTFMUBKZQVKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184344 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3025-96-5 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What metabolic pathways have been linked to altered 4-acetamidobutanoic acid levels?

A1: Research suggests that 4-acetamidobutanoic acid is associated with several metabolic pathways. Studies have identified it as a potential biomarker for:

- Tricarboxylic acid (TCA) cycle dysregulation: E-cigarette vaping has been linked to decreased 4-acetamidobutanoic acid levels alongside other TCA cycle intermediates. This suggests a potential role for this compound in understanding the metabolic consequences of vaping. [, ]

- Steroid hormone biosynthesis: In a rat model of chronic fatigue syndrome, treatment with selenium-polysaccharides from Ziyang green tea led to improvements in fatigue markers and was associated with alterations in several metabolites, including an increase in 21-hydroxypregnenolone. This points towards a potential link between 4-acetamidobutanoic acid, steroid hormone biosynthesis, and chronic fatigue syndrome. []

Q2: Can 4-acetamidobutanoic acid be used as a biomarker for specific diseases?

A2: Emerging research suggests that 4-acetamidobutanoic acid holds promise as a potential biomarker for various conditions.

- Diabetic Kidney Disease (DKD): 4-Acetamidobutanoic acid, found in extracellular vesicles, has been identified as a potential early biomarker for DKD, demonstrating excellent predictive performance when combined with other metabolites like uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate. []

- Cardiopulmonary diseases: The distinct metabolic signatures of e-cigarette vaping and cigarette smoking, including alterations in 4-acetamidobutanoic acid levels, suggest its potential as a systemic biomarker for early detection of cardiopulmonary diseases. [, ]

- Mortality and Longevity: Interestingly, higher levels of 4-acetamidobutanoic acid in plasma were linked to an increased risk of all-cause mortality and a decreased likelihood of longevity in a large prospective study. This association highlights the complex interplay of this metabolite within broader biological pathways related to aging and survival. [, ]

Q3: How does 4-acetamidobutanoic acid relate to antioxidant activity?

A3: Research on muscadine grapes has revealed a strong correlation between 4-acetamidobutanoic acid and antioxidant activities, particularly those measured by DPPH and FRAP assays. This suggests that 4-acetamidobutanoic acid may play a role in the antioxidant properties of muscadine berries, alongside other compounds like gallic acid. []

Q4: What are the implications of finding 4-acetamidobutanoic acid in muscadine grapes?

A4: The identification of 4-acetamidobutanoic acid as a potential antioxidant contributor in muscadine grapes opens avenues for further exploration. This finding may be relevant for:

- Understanding the health benefits of muscadine grapes: This could contribute to a deeper understanding of the potential health benefits associated with consuming these grapes. []

- Developing functional foods and nutraceuticals: The presence of this compound could be investigated for its potential in developing novel functional foods or nutraceuticals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.